
4,4'-((1H-Imidazol-1-YL)methylene)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid is an organic compound that features an imidazole ring attached to a dibenzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzoic acid. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
科学的研究の応用
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers
作用機序
The mechanism of action of 4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity .
類似化合物との比較
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzoic acid
- 4-((1-Methyl-1H-imidazol-2-yl)thio)acetylamino)benzoic acid
- 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine
Uniqueness
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid is unique due to its specific structural arrangement, which combines the properties of both imidazole and dibenzoic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
特性
分子式 |
C18H14N2O4 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
4-[(4-carboxyphenyl)-imidazol-1-ylmethyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O4/c21-17(22)14-5-1-12(2-6-14)16(20-10-9-19-11-20)13-3-7-15(8-4-13)18(23)24/h1-11,16H,(H,21,22)(H,23,24) |
InChIキー |
KJYZDILYXPIOMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)N3C=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


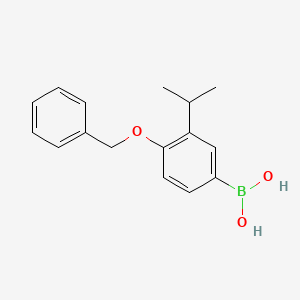
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)
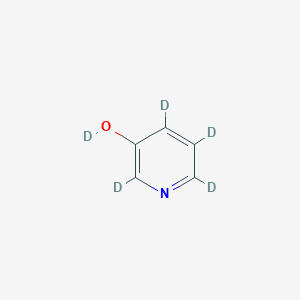
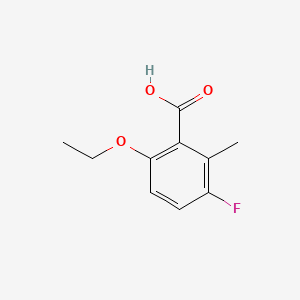
![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)

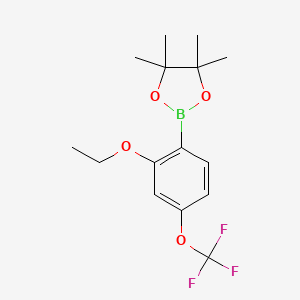
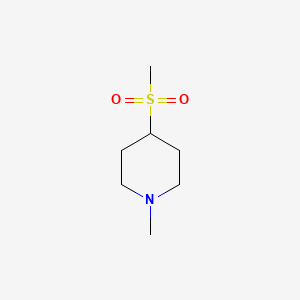

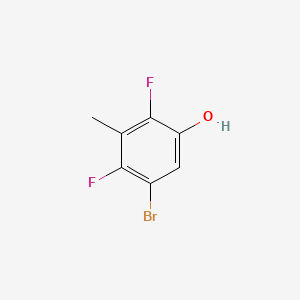
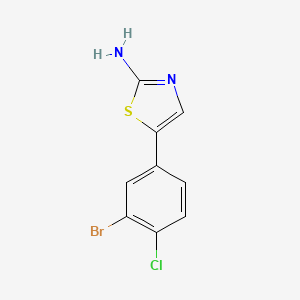
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
